molecular formula C11H15NO2 B12119275 Methyl 2-amino-2-(4-ethylphenyl)acetate

Methyl 2-amino-2-(4-ethylphenyl)acetate

Cat. No.: B12119275
M. Wt: 193.24 g/mol
InChI Key: AMJWGRICSHOPNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-ethylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-ethylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(4-ethylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-ethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-phenylacetate: Lacks the ethyl group on the phenyl ring.

    Methyl 2-amino-2-(4-methylphenyl)acetate: Contains a methyl group instead of an ethyl group on the phenyl ring.

    Methyl 2-amino-2-(4-isopropylphenyl)acetate: Contains an isopropyl group on the phenyl ring.

Uniqueness

Methyl 2-amino-2-(4-ethylphenyl)acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain enzymes or receptors, making it a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-amino-2-(4-ethylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3

InChI Key

AMJWGRICSHOPNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)OC)N

Origin of Product

United States

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